REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1.C([O:12][C:13](=O)[C:14]([C:19]#[N:20])=[CH:15]OCC)C>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:13](=[O:12])[C:14]([C:19]#[N:20])=[CH:15][NH:9]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
45.3 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=COCC)C#N)=O
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Name
|
|
Quantity
|
14.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
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256 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
was collected by a Dean-Stark trap
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Type
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ADDITION
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Details
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To this was added a solution of biphenyl (333 mL) and phenyl ether (666 mL)
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Type
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CUSTOM
|
Details
|
was collected by a Dean-Stark trap
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(C(=CNC2=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.2 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |